1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The esterification of the carboxylic acid group is achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist or antagonist at serotonin receptors, affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 6-phenylmethoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)15-10-18-16-9-13(7-8-14(15)16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
InChI Key |
JMYLTCHYKBERNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.